

Branebrutinib's Covalent Engagement of BTK Cys481: A Technical Guide

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Compound of Interest

Compound Name: Branebrutinib

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism by which **branebrutinib** (BMS-986195), a potent and highly selective Bruton's tyrosine kinase (BTK) inhibitor, forms a covalent bond with the Cys481 residue. This document details the underlying signaling pathways, experimental methodologies to characterize this interaction, and key quantitative data, serving as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction to Branebrutinib and BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family, playing a crucial role in various signaling pathways essential for the function of hematopoietic cells, excluding T cells and terminally differentiated plasma cells.^[1] It is a key component of the B cell receptor (BCR) signaling pathway, which governs B cell proliferation, differentiation, and survival.^[2] Dysregulation of BTK activity is implicated in the pathophysiology of B-cell malignancies and autoimmune diseases like rheumatoid arthritis and lupus.^{[1][3]}

Branebrutinib is an orally administered small molecule that acts as a covalent, irreversible inhibitor of BTK.^[4] Its mechanism involves the formation of a stable covalent bond with the cysteine 481 (Cys481) residue located within the ATP-binding site of BTK, leading to the rapid and sustained inactivation of the enzyme.^{[4][5]} The high selectivity of **branebrutinib** for BTK minimizes off-target effects, a desirable characteristic for therapeutic agents.^[4]

Mechanism of Covalent Binding

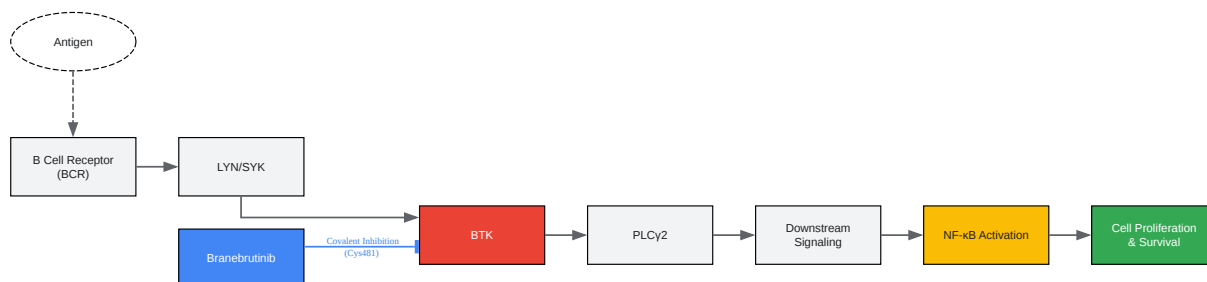
The interaction of **branebrutinib** with BTK is a two-step process:

- **Reversible Binding:** Initially, **branebrutinib** reversibly binds to the active site of BTK. This non-covalent interaction is governed by the inhibitor's intrinsic affinity for the enzyme, quantified by the inhibition constant (K_i).^[1]
- **Covalent Bond Formation:** Following the initial binding, a reactive group on **branebrutinib**, a butynamide electrophile, forms a covalent bond with the thiol group of the Cys481 residue.^[5] This irreversible step leads to the complete inactivation of BTK. The rate of this inactivation is denoted by k_{inact} .^[1]

The overall potency of a covalent inhibitor like **branebrutinib** is best described by the second-order rate constant, k_{inact}/K_i , which accounts for both the initial binding affinity and the rate of covalent modification.^{[1][5]}

BTK Signaling Pathway

BTK is a central node in several signaling cascades, most notably the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLC γ 2), which ultimately results in the activation of transcription factors like NF- κ B, promoting cell proliferation and survival.^[2] The inhibition of BTK by **branebrutinib** effectively blocks this signaling cascade.



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BTK Signaling Pathway and **Branebrutinib** Inhibition

Quantitative Data on **Branebrutinib**-BTK Interaction

The following tables summarize the key quantitative parameters defining the interaction of **branebrutinib** with BTK.

Table 1: In Vitro Potency of **Branebrutinib**

Parameter	Value	Species	Assay Condition	Reference
BTK IC50	0.1 nM	Human (recombinant)	Enzyme Assay	[3][6]
TEC IC50	0.9 nM	Human (recombinant)	Enzyme Assay	[7]
BMX IC50	1.5 nM	Human (recombinant)	Enzyme Assay	[7]
TXK IC50	5 nM	Human (recombinant)	Enzyme Assay	[7]
CD69 Expression IC50	11 nM	Human	Whole Blood Assay	[1][7]
BTK Inactivation IC50	5 nM	Human	Whole Blood Assay	[1]
Binding Affinity (Kd)	0.11 nM	Human	In Vitro Binding Assay	[8]

Table 2: Kinetic Parameters of **Branebrutinib**

Parameter	Value	Species	Reference
k_inact/K_i	$3.5 \times 10^{-4} \text{ nM}^{-1} \cdot \text{min}^{-1}$	Human	[1]
BTK Occupancy Half-life	115-154 hours	Human	[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of covalent inhibitors. Below are representative protocols for key experiments.

Recombinant BTK Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **branebrutinib** against purified BTK enzyme.

Protocol:

- A solution of recombinant human BTK enzyme is prepared in a suitable kinase buffer.
- **Branebrutinib** is serially diluted to various concentrations.
- The enzyme is pre-incubated with the different concentrations of **branebrutinib** for a defined period (e.g., 60 minutes) to allow for covalent bond formation.
- The kinase reaction is initiated by the addition of a peptide substrate and ATP.
- The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
- The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
- The percentage of inhibition at each **branebrutinib** concentration is calculated relative to a control without the inhibitor.
- The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Whole Blood Assay for CD69 Expression

Objective: To assess the functional inhibition of BCR signaling by **branebrutinib** in a cellular context.

Protocol:

- Freshly drawn human whole blood is collected in heparinized tubes.
- The blood is treated with various concentrations of **branebrutinib** and incubated for a specific duration.

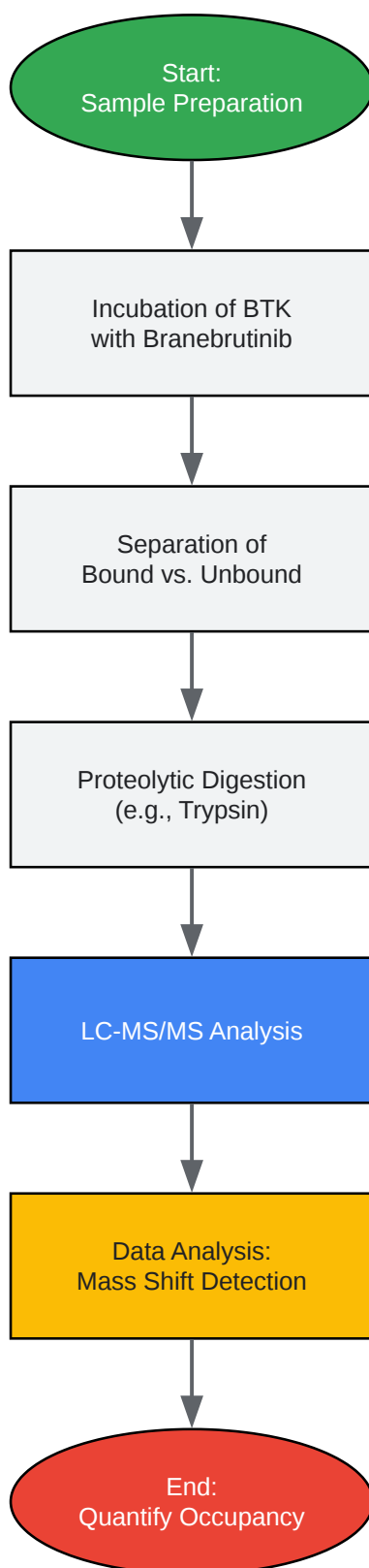
- B cell activation is stimulated by adding a BCR agonist (e.g., anti-IgM antibody).
- The samples are incubated to allow for the expression of the activation marker CD69 on the surface of B cells.
- Red blood cells are lysed, and the remaining white blood cells are stained with fluorescently labeled antibodies against B cell markers (e.g., CD19 or CD20) and CD69.
- The percentage of CD69-positive B cells is determined by flow cytometry.
- The IC50 value is calculated from the concentration-dependent inhibition of CD69 expression.

Mass Spectrometry for BTK Occupancy

Objective: To directly measure the covalent binding of **branebrutinib** to BTK Cys481 in vivo or in vitro.

Protocol:

- Biological samples (e.g., peripheral blood mononuclear cells from treated subjects or in vitro treated cells) are collected.
- Cells are lysed to release the proteins.
- BTK is immunoprecipitated from the cell lysate using a specific anti-BTK antibody.
- The immunoprecipitated BTK is then subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
- The mass of the BTK protein or a peptide fragment containing the Cys481 residue is measured.
- A mass shift corresponding to the adduction of **branebrutinib** to the Cys481 residue confirms covalent binding.
- The ratio of the **branebrutinib**-bound BTK to the total BTK provides a quantitative measure of target occupancy.^[4]

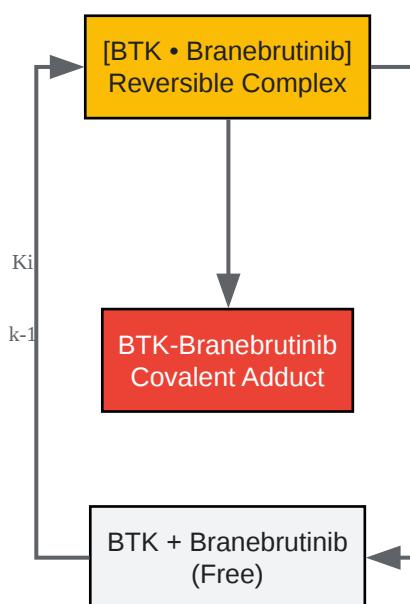


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Workflow for Mass Spectrometry-Based BTK Occupancy Assay

Logical Relationship of Branebrutinib's Covalent Inhibition

The following diagram illustrates the logical progression from the initial reversible binding to the final irreversible inactivation of BTK by **branebrutinib**.



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Logical Steps of **Branebrutinib**'s Covalent Inhibition of BTK

Conclusion

Branebrutinib demonstrates a highly potent and selective covalent inhibition of BTK through a well-defined mechanism involving initial reversible binding followed by the formation of an irreversible covalent bond with the Cys481 residue. The quantitative data and experimental protocols outlined in this guide provide a robust framework for understanding and evaluating the interaction of **branebrutinib** with its target. This in-depth knowledge is critical for the ongoing research and development of targeted therapies for B-cell malignancies and autoimmune disorders.

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